molecular formula C9H9FN4 B11787757 1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine

1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B11787757
M. Wt: 192.19 g/mol
InChI Key: WWHDBUSOJRSPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a fluorobenzyl group attached to the triazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the Huisgen cycloaddition. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles. The general reaction involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction under specific conditions.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can modify the triazole ring or the fluorobenzyl group.

Scientific Research Applications

1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-amine
  • 1-(3-Chlorobenzyl)-1H-1,2,3-triazol-4-amine
  • 1-(3-Methylbenzyl)-1H-1,2,3-triazol-4-amine

Uniqueness: 1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2

InChI Key

WWHDBUSOJRSPPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(N=N2)N

Origin of Product

United States

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